n-(3-Acetyl-4-nitrophenyl)acetamide n-(3-Acetyl-4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 6637-18-9
VCID: VC18744437
InChI: InChI=1S/C10H10N2O4/c1-6(13)9-5-8(11-7(2)14)3-4-10(9)12(15)16/h3-5H,1-2H3,(H,11,14)
SMILES:
Molecular Formula: C10H10N2O4
Molecular Weight: 222.20 g/mol

n-(3-Acetyl-4-nitrophenyl)acetamide

CAS No.: 6637-18-9

Cat. No.: VC18744437

Molecular Formula: C10H10N2O4

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

n-(3-Acetyl-4-nitrophenyl)acetamide - 6637-18-9

Specification

CAS No. 6637-18-9
Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
IUPAC Name N-(3-acetyl-4-nitrophenyl)acetamide
Standard InChI InChI=1S/C10H10N2O4/c1-6(13)9-5-8(11-7(2)14)3-4-10(9)12(15)16/h3-5H,1-2H3,(H,11,14)
Standard InChI Key AZPKTDHDQUTREM-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Structure

The compound features an acetamide group (NHCOCH3-\text{NHCOCH}_3) attached to a phenyl ring substituted with a nitro group (NO2-\text{NO}_2) at the 4-position and an acetyl group (COCH3-\text{COCH}_3) at the 3-position (Fig. 1) . This substitution pattern creates a sterically hindered aromatic system with distinct electronic properties.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H10N2O4\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{4}
Molecular Weight222.197 g/mol
Exact Mass222.06400 Da
Polar Surface Area (PSA)91.99 Ų
LogP (Partition Coefficient)2.352

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ 12.83 (s, 1H, phenolic -OH), 10.78 (br s, 1H, -NH), 8.78 (s, 1H, aromatic H), 8.43 (s, 1H, aromatic H), 2.68 (s, 3H, acetyl -CH3_3), 2.32 (s, 3H, acetamide -CH3_3) .

  • IR (KBr): Peaks at 1650 cm1^{-1} (C=O stretch), 1520–1340 cm1^{-1} (asymmetric/symmetric NO2_2 stretches).

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via nitration of NN-(4-acetyl-3-hydroxyphenyl)acetamide using nitric acid (HNO3\text{HNO}_3) and acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) :

Reaction Conditions:

  • Temperature: 5°C initially, then room temperature.

  • Time: 1 hour.

  • Yield: 33% after purification by flash chromatography .

Key Reaction Steps:

  • Nitration: Electrophilic aromatic substitution introduces the nitro group.

  • Work-up: Extraction with dichloromethane and drying over Na2SO4\text{Na}_2\text{SO}_4.

  • Purification: Column chromatography with hexane/ethyl acetate gradients .

Industrial-Scale Considerations

Continuous flow reactors may enhance yield and reduce byproduct formation, as demonstrated for analogous nitrophenylacetamides.

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Reactivity:

    • Nitro Group Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) yields the corresponding amine.

    • Acetamide Hydrolysis: Acidic or basic conditions cleave the amide bond to form 3-acetyl-4-nitroaniline .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimicrobial Agents: Nitrophenyl derivatives exhibit activity against Klebsiella pneumoniae (MIC = 32 µg/mL).

  • Anti-inflammatory Compounds: Modulation of COX-2 pathways has been hypothesized .

Material Science

Used in synthesizing dyes and pigments due to its electron-deficient aromatic system.

Table 2: Comparative Bioactivity of Nitrophenylacetamides

CompoundSubstituentsMIC (µg/mL)Target Pathogen
NN-(3-Acetyl-4-nitrophenyl)acetamide3-Acetyl, 4-NitroUnder studyKlebsiella pneumoniae
NN-(4-Methyl-3-nitrophenyl)acetamide4-Methyl, 3-Nitro32Klebsiella pneumoniae
NN-(4-Methoxy-3-nitrophenyl)acetamide4-Methoxy, 3-Nitro64Escherichia coli

Research Frontiers

Mechanistic Studies

  • Enzyme Inhibition: Potential interactions with bacterial dehydrogenases via nitro group bioreduction .

  • Computational Modeling: DFT studies predict strong hydrogen bonding with protein active sites .

Synthetic Modifications

  • Heterocyclic Derivatives: Cyclocondensation with cyanothioacetamide yields tetrahydroisoquinoline analogs with anticancer activity .

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